
Mohrite ((NH4)2Fe(SO4)2.6H2O)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mohrite, also known as ammonium iron(II) sulfate hexahydrate, is an inorganic compound with the chemical formula (NH4)2Fe(SO4)2.6H2O. It is classified as a double salt of ferrous sulfate and ammonium sulfate. This compound is commonly used in laboratories due to its stability and resistance to oxidation by air .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mohrite can be synthesized by dissolving equimolar amounts of ferrous sulfate (FeSO4) and ammonium sulfate ((NH4)2SO4) in water, followed by crystallization. The reaction typically occurs under acidic conditions to prevent the oxidation of iron(II) to iron(III) .
Industrial Production Methods
In industrial settings, the production of Mohrite involves the same basic principles as laboratory synthesis but on a larger scale. The process includes the controlled mixing of ferrous sulfate and ammonium sulfate solutions, followed by crystallization and purification steps to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Mohrite undergoes various chemical reactions, including:
Oxidation: Mohrite can be oxidized to form iron(III) compounds.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Mohrite can participate in substitution reactions where its sulfate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as oxalic acid (H2C2O4) can be used.
Substitution: Reactions with sodium hydroxide (NaOH) can lead to the formation of iron hydroxides .
Major Products Formed
Oxidation: Iron(III) sulfate (Fe2(SO4)3)
Reduction: Iron oxalate (FeC2O4)
Substitution: Iron hydroxide (Fe(OH)2)
Applications De Recherche Scientifique
Mohrite has several applications in scientific research:
Analytical Chemistry: It is used as a source of ferrous ions (Fe2+) in various titration methods.
Biology: Mohrite can be used in studies involving iron metabolism and its role in biological systems.
Medicine: It is utilized in the preparation of certain pharmaceuticals that require a stable source of ferrous ions.
Industry: Mohrite is employed in wastewater treatment processes and as a precursor for the synthesis of iron oxide nanoparticles
Mécanisme D'action
Mohrite exerts its effects primarily through the release of ferrous ions (Fe2+). These ions can participate in redox reactions, acting as either reducing or oxidizing agents depending on the reaction conditions. The molecular targets and pathways involved include interactions with various anions and cations, leading to the formation of different iron complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium iron(III) sulfate ((NH4)Fe(SO4)2)
- Boussingaultite ((NH4)2Mg(SO4)2.6H2O)
- Nickelboussingaultite ((NH4)2(Ni,Mg)(SO4)2.6H2O)
Uniqueness
Mohrite is unique due to its stability and resistance to oxidation, making it a preferred source of ferrous ions in analytical chemistry. Its ability to form well-defined crystals also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
24389-93-3 |
|---|---|
Formule moléculaire |
FeH22N2O14S2+2 |
Poids moléculaire |
394.2 g/mol |
Nom IUPAC |
azane;iron(2+);sulfuric acid;hexahydrate |
InChI |
InChI=1S/Fe.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;; |
Clé InChI |
MQLVWQSVRZVNIP-UHFFFAOYSA-N |
SMILES canonique |
N.N.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


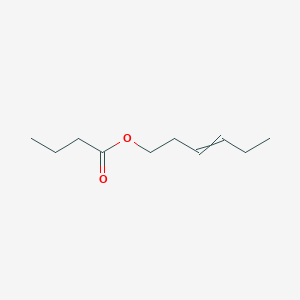
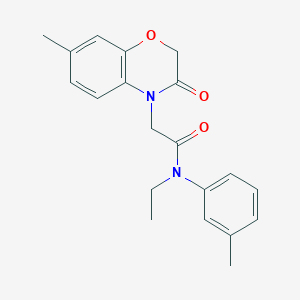
![1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B12508966.png)
![1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane](/img/structure/B12508968.png)
![Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12508970.png)
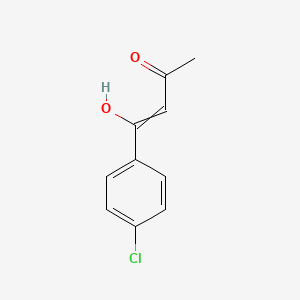
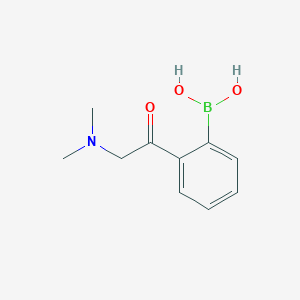
![1-[4-[7,7-dimethyl-4-(3-methylmorpholin-4-yl)-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea](/img/structure/B12509005.png)
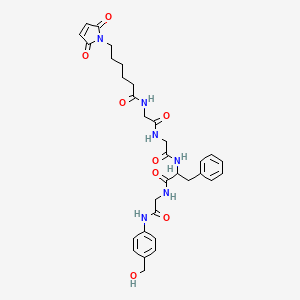
![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B12509016.png)

![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)
![N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12509034.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)
